Octabromobiphenyl
Overview
Description
Synthesis Analysis
Octabromobiphenyl and related compounds can be synthesized through various chemical reactions, including Ullmann coupling and Grignard cross-coupling reactions. For example, linear octiphenyls, which are closely related to octabromobiphenyl, have been synthesized using the Ullmann homo-coupling reaction of iodoquaterphenyl, demonstrating the synthesis of complex brominated aromatic compounds (S. Ozasa, Y. Fujioka, M. Tsukada, & E. Ibuki, 1981). Another approach involves the synthesis of octabrominated compounds like octabromoperylene dianhydride through facile chemical/electrochemical reduction processes, showcasing the versatility in synthesizing brominated aromatic structures (Y. Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of octabromobiphenyl is characterized by the presence of bromine atoms attached to a biphenyl core, significantly altering its electronic and optical properties. Spectral studies, including infrared, ultraviolet, and nuclear magnetic resonance spectroscopy, have been used to elucidate the structural characteristics of brominated aromatic compounds, offering insights into their molecular structure and the effect of bromination on their spectral properties (S. Ozasa et al., 1981).
Chemical Reactions and Properties
Octabromobiphenyl participates in various chemical reactions characteristic of brominated compounds, such as further bromination, debromination, and interactions with other organic and inorganic substances. The chemical reactivity of octabromobiphenyl is influenced by the presence of bromine atoms, which can undergo substitution reactions, enhancing its application as a flame retardant but also affecting its environmental persistence and toxicity (Daniel Teclechiel et al., 2007).
Physical Properties Analysis
The physical properties of octabromobiphenyl, such as melting point, boiling point, solubility, and vapor pressure, are crucial for understanding its behavior in different environments and applications. The synthesis and characterization of octabromobiphenyl and related compounds provide valuable information on their physical properties, which are essential for assessing their application potential and environmental fate (Daniel Teclechiel et al., 2007).
Chemical Properties Analysis
The chemical properties of octabromobiphenyl, including its reactivity, stability, and interactions with other chemicals, determine its effectiveness as a flame retardant and its environmental impact. Studies on the synthesis, reactions, and properties of brominated flame retardants shed light on their chemical behavior, highlighting the balance between their utility in fire prevention and the challenges associated with their persistence and toxicity in the environment (Daniel Teclechiel et al., 2007).
Scientific Research Applications
Flame Retardant Applications
- Octabromobiphenyl (OBB), a brominated flame retardant, is used extensively in various industries due to its efficacy in reducing flammability. It has been incorporated into electrical and textile applications, particularly in the manufacturing of flame-retarded rubber compounds. This widespread use is attributed to its effectiveness in preventing fires and enhancing product safety (Thuresson, Bergman, & Jakobsson, 2005).
Environmental and Health Impact Studies
- Research has highlighted the accumulation and potential health impacts of OBB in various biological systems. For instance, studies have shown that OBB accumulates in body fat and can lead to liver enlargement at high doses. It's noted for its low acute toxicity but has raised concerns due to its potential long-term effects, including the possibility of bioaccumulation and environmental persistence (Waritz et al., 1977).
Metabolic and Bioaccumulation Research
- The bioaccumulation and metabolic fate of OBB in animals have been studied extensively. It is found to be stored in body fat, leading to observable changes in liver function and structure in rats upon exposure. These studies are crucial in understanding the long-term environmental and health impacts of OBB (Norris et al., 1975).
Environmental Degradation and Transformation
- In the environment, OBB undergoes various degradation processes. Studies have revealed that under certain conditions, OBB can degrade into lower brominated biphenyl ethers, which might have different environmental and health implications. Understanding these transformation pathways is essential for assessing the long-term environmental impact of OBB (Gerecke et al., 2005).
Synthesis and Chemical Analysis
- Research also encompasses the synthesis and structural elucidation of OBB and its congeners. This includes developing methods for creating specific brominated compounds for use in analytical, toxicological, and stability studies. These efforts contribute to a deeper understanding of the chemical nature and potential applications of OBB (Teclechiel et al., 2007).
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRKXFLZSRHAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871357 | |
Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | Octabromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6424 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in methylene chloride and benzene, In water, 20-30 ug/kg at 25 °C | |
Record name | OCTABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7X10-11 mm Hg at 28 °C | |
Record name | OCTABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Octabromobiphenyl | |
Color/Form |
White solid | |
CAS RN |
27858-07-7, 2181003-05-2 | |
Record name | Octabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027858077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',3,3',4,4',5,6-Octabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabromo(tetrabromophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-250 °C | |
Record name | OCTABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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